3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile
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Overview
Description
3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile is an organic compound characterized by the presence of a hydroxy group, a cyclopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution under reflux conditions . The hydroxycyclopropyl group can be introduced through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, followed by further functionalization to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used under appropriate conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other functionalized compounds.
Scientific Research Applications
3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: Lacks the hydroxy and cyclopropyl groups, making it less complex.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxy group but differs in the overall structure.
Cyclopropylamine: Contains a cyclopropyl group but lacks the nitrile functionality.
Uniqueness
3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile is unique due to the combination of its hydroxy, cyclopropyl, and nitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-[(1-hydroxycyclopropyl)methylamino]propanenitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-1-5-9-6-7(10)2-3-7/h9-10H,1-3,5-6H2 |
InChI Key |
BFYBSIOGFJSEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNCCC#N)O |
Origin of Product |
United States |
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